1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride
Description
1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is a heterocyclic amine derivative featuring a fused furo[2,3-b]pyridine core substituted with a bromine atom at position 5 and a methanamine group at position 2. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
CAS No. |
2639423-31-5 |
|---|---|
Molecular Formula |
C8H8BrClN2O |
Molecular Weight |
263.52 g/mol |
IUPAC Name |
(5-bromofuro[2,3-b]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-6-1-5-2-7(3-10)12-8(5)11-4-6;/h1-2,4H,3,10H2;1H |
InChI Key |
DEYDOECKVKIYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine scaffold is constructed via a palladium-catalyzed coupling reaction between substituted 2-hydroxypyridines and acetylenes. As described in US5489685A, this step employs a catalytic system of Pd(II) (1 mol%) and Cu(I) (2 mol%) in the presence of triphenylphosphine (2 mol%) and n-butylamine as a base . For example:
Reaction temperatures between 35–60°C for 3–12 hours yield the intermediate with >80% efficiency . The choice of solvent (e.g., THF or DMF) and acetylene substituents (e.g., trimethylsilyl or benzyl groups) influences regioselectivity and purity.
Bromination at the 5-Position
Electrophilic bromination introduces the bromine substituent at the 5-position of the furopyridine core. WO1998022459A1 details bromination using N-bromosuccinimide (NBS) in dichloromethane under inert conditions, achieving >90% regioselectivity . Alternatively, direct bromine (Br₂) in acetic acid at 0–5°C provides comparable yields but requires careful stoichiometry to avoid di-bromination .
Table 1: Bromination Conditions and Outcomes
| Reagent | Solvent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| NBS | DCM | 25°C | 92 | 5-Bromo |
| Br₂ | AcOH | 0–5°C | 88 | 5-Bromo |
Introduction of the Methanamine Group
The methanamine moiety is introduced via reductive amination or nucleophilic substitution. CN108794387B outlines a two-step process:
-
Oxime Formation : Reacting the ketone intermediate with hydroxylamine hydrochloride in aqueous ethanol at 20–30°C .
-
Reduction : Treating the oxime with iron powder in acetic acid and acetic anhydride at 55–120°C to yield the primary amine .
This method achieves 75–85% yield, with recrystallization in methanol or ethanol enhancing purity .
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. WO1998022459A1 recommends gradual addition of HCl gas to a chilled amine solution, followed by filtration and drying under vacuum . The final product typically exhibits >98% purity by HPLC.
Purification and Characterization
Post-synthesis purification involves:
-
Extraction : Ethyl acetate or toluene washes to remove organic impurities .
-
Decolorization : Activated charcoal treatment.
-
Recrystallization : Methanol/water or ethanol systems optimize crystal morphology .
Table 2: Key Analytical Data for 1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanamine Hydrochloride
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₈H₈BrClN₂O | HRMS |
| Melting Point | 210–212°C | DSC |
| Purity | >98% | HPLC (C18) |
| Solubility | Soluble in DMSO, H₂O | USP <1236> |
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Excess Br₂ or prolonged reaction times lead to di-brominated byproducts. Strict temperature control (−5 to 5°C) mitigates this .
-
Amination Side Reactions : Over-reduction of the oxime intermediate can form secondary amines. Using stoichiometric iron powder (12.5–20 g per 100 mL acetic acid) ensures complete reduction without side products .
-
Salt Hydroscopicity : The hydrochloride salt is moisture-sensitive. Storage under nitrogen in amber vials prevents degradation .
Chemical Reactions Analysis
Types of Reactions
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Scientific Research Applications
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Mechanism of Action
The mechanism of action of 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues by Heterocyclic Core
Furopyridine Derivatives
1-{5-Chlorofuro[2,3-b]pyridin-2-yl}methanamine
Pyridine Derivatives
(5-Bromo-3-fluoropyridin-2-yl)methanamine Hydrochloride
Oxadiazole Derivatives
- [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Halogen Substituent(s) | Heterocycle Type | Amine Type |
|---|---|---|---|---|
| Target Compound | ~259.51* | Br (position 5) | Furo[2,3-b]pyridine | Methanamine |
| 1-{5-Chlorofuro[2,3-b]pyridin-2-yl}methanamine | 181.66 | Cl (position 5) | Furo[2,3-b]pyridine | Methanamine |
| (5-Bromo-3-fluoropyridin-2-yl)methanamine HCl | 241.49 | Br, F | Pyridine | Methanamine |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl | 237.53 | Br | Pyridine | Ethanamine |
*Estimated based on furopyridine core (C₇H₆BrN₂O) + HCl.
- Amine Variations : Ethanamine derivatives (e.g., (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride) introduce stereochemical complexity, which can influence target selectivity .
Biological Activity
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C8H8BrClN2O
- Molecular Weight : 263.52 g/mol
- CAS Number : 2639423-31-5
The compound features a furo[2,3-b]pyridine core with a bromine substituent, which may influence its interaction with biological molecules. The hydrochloride form enhances solubility, which is crucial for biological assays.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of haloethyl and piperidyl phosphoramidate analogues demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that structural modifications in furo-pyridine derivatives could enhance their anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Haloethyl Phosphoramidate Analogue | L1210 Mouse Leukemia | <10 | Intracellular release of active nucleotide |
| Piperidyl Phosphoramidate Analogue | Various Cancer Lines | <20 | Endogenous phosphoramidase conversion |
Antimicrobial Activity
The antimicrobial potential of furo-pyridine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, methanolic extracts containing similar structures exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective potency .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| E. coli | 62.5 | Furo-pyridine derivative |
| S. aureus | 78.12 | Furo-pyridine derivative |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleotide synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The structural characteristics may allow for interaction with bacterial enzymes involved in cell wall biosynthesis.
Study on Anticancer Efficacy
A notable study investigated the effects of various furo-pyridine derivatives on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, suggesting promising anticancer properties .
Toxicological Considerations
While exploring the therapeutic potential, it is essential to consider the safety profile. Reports indicate that certain brominated compounds can exhibit toxicity; hence, careful evaluation through preclinical studies is necessary to ascertain the safety margins for human use.
Q & A
Q. What are the optimal synthetic routes for preparing 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from brominated furopyridine precursors. Key steps include:
- Aldehyde Reduction: Reduction of a 5-bromofuro[2,3-b]pyridine-2-carbaldehyde intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the primary amine .
- Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt, improving solubility for biological assays .
Optimization Tips: - Use polar aprotic solvents (e.g., THF) for better amine stability.
- Monitor reaction progress via HPLC or LC-MS to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation:
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The C5-bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. Key considerations:
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide with receptor PDB structures (e.g., 5-HT₂A, PDB ID: 6A93). Focus on π-π stacking between the pyridine ring and receptor aromatic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the amine group and Asp155 .
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?
Methodological Answer:
- Solubility Testing: Use shake-flask method:
- Contradiction Resolution: Differences may arise from crystallinity or hydrate formation. Use XRPD to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
